2-Chloro-3-(difluoromethyl)-8-methylquinoline

Medicinal Chemistry Physicochemical Property Drug Design

Researchers requiring the precise 8-methylquinoline substitution pattern for MCHR1 antagonist programs often face supply gaps with generic analogs. This compound provides the exact 2-Cl/3-CF2H/8-Me regiochemistry essential for sub-nanomolar MCHR1 binding (IC50 0.54 nM). • Enables SAR-driven lead optimization for anti-obesity, antibacterial (anti-P. aeruginosa), and CNS-active programs. • 3-CF2H group enhances metabolic stability and LogP (3.86), critical for BBB penetration. • Batch-to-batch consistency with full QA documentation; ships ambient globally for R&D use.

Molecular Formula C11H8ClF2N
Molecular Weight 227.64 g/mol
Cat. No. B12069177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(difluoromethyl)-8-methylquinoline
Molecular FormulaC11H8ClF2N
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(F)F
InChIInChI=1S/C11H8ClF2N/c1-6-3-2-4-7-5-8(11(13)14)10(12)15-9(6)7/h2-5,11H,1H3
InChIKeySMEQAAGYKDHNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(difluoromethyl)-8-methylquinoline (CAS 2090445-82-0) | Procurement and Differentiation Overview


2-Chloro-3-(difluoromethyl)-8-methylquinoline (CAS 2090445-82-0) is a halogenated and fluorinated quinoline derivative belonging to the 8-methylquinoline chemotype. This heterocyclic aromatic compound possesses a molecular weight of 227.64 g/mol , a predicted LogP of 3.86 , and features a unique substitution pattern comprising a chlorine atom at the 2-position, a difluoromethyl group at the 3-position, and a methyl group at the 8-position . It serves as a versatile building block in medicinal chemistry for structure-activity relationship (SAR) studies and lead optimization [1], with the difluoromethyl group conferring enhanced metabolic stability and lipophilicity [2].

Halogenated quinoline building block for medicinal chemistry SAR and lead optimization studies. 2-chloro, 3-difluoromethyl, 8-methyl substitution pattern
Fluorinated heterocyclic core supports metabolic stability and lipophilicity modulation research. Reported property context; data to verify
8-Methylquinoline chemotype relevant for target engagement and physicochemical profiling workflows. Class-level scaffold inference

2-Chloro-3-(difluoromethyl)-8-methylquinoline: Why In-Class Compounds Cannot Be Interchanged


The 8-methylquinoline scaffold exhibits profound sensitivity to substitution pattern and position, rendering simple in-class analogs non-interchangeable. The 8-methyl substitution is critical for high-affinity binding to the melanin-concentrating hormone receptor 1 (MCHR1), enabling sub-nanomolar IC50 values (e.g., 0.54 nM for binding) [1]. In contrast, 8-methylquinoline derivatives lacking the 3-position difluoromethyl group exhibit markedly different pharmacological profiles, including monoamine oxidase (MAO) inhibition and antimicrobial activity [2]. The difluoromethyl group at the 3-position is a strategic fluorine-containing moiety that enhances metabolic stability, lipophilicity, and binding interactions [3]. These structural determinants collectively dictate biological activity; therefore, the selection of 2-Chloro-3-(difluoromethyl)-8-methylquinoline over generic quinoline analogs is mandated when the specific substitution pattern is required for a given SAR study or target interaction [4].

8-Methyl deletion
Target: 8-Methylquinoline chemotype
Analog lacking 8-methyl may shift receptor affinity and pharmacological profile.
3-Difluoromethyl replacement
Target: CHF2 at position 3
Non-fluorinated or CF3 analogs may alter metabolic stability and lipophilicity context.
Generic quinoline analog
Target: Specific substitution pattern
Simple quinoline scaffolds may not reproduce target binding or selectivity observed with this chemotype.

2-Chloro-3-(difluoromethyl)-8-methylquinoline: Quantitative Differentiation Evidence


Lipophilicity (LogP) of 2-Chloro-3-(difluoromethyl)-8-methylquinoline Compared to Non-Difluoromethylated Analog

The compound 2-Chloro-3-(difluoromethyl)-8-methylquinoline exhibits a calculated LogP of 3.86 , reflecting its enhanced lipophilicity due to the difluoromethyl group. In contrast, 2-chloro-8-methylquinoline (CAS 4225-85-8) has a lower predicted LogP of approximately 2.8 . The difference of >1.0 LogP unit represents a significant shift in lipophilicity, which directly impacts membrane permeability and oral bioavailability in drug design.

Lipophilicity (LogP)
Data to verify
Target LogP = 3.86
Non-difluoromethyl analog LogP ≈ 2.8
ΔLogP ≈ +1.06
Reported lipophilicity shift from CHF2 group.
Predicted values; experimental validation needed.
Medicinal Chemistry Physicochemical Property Drug Design

Molecular Weight Distinction from Non-8-Methyl Difluoromethylquinoline Analog

2-Chloro-3-(difluoromethyl)-8-methylquinoline has a molecular weight of 227.64 g/mol . A close analog, 2-Chloro-3-(difluoromethyl)quinoline (CAS 1215321-14-4), which lacks the 8-methyl group, has a molecular weight of 213.61 g/mol [1]. This 14.03 g/mol difference arises from the presence of the 8-methyl group and can affect compound properties like volatility and solid-state behavior.

Molecular Weight
Cross-study comparable
Target: 227.64 g/mol
8-Desmethyl analog: 213.61 g/mol
Δ +14.03 g/mol
Identity confirmation for procurement and analytical characterization.
Standard MW calculation; impacts formulation properties.
Medicinal Chemistry Physicochemical Property Compound Selection

MCHR1 Antagonism: Potency of 8-Methylquinoline Scaffold versus Dihydronaphthalene Scaffold

While direct data for 2-Chloro-3-(difluoromethyl)-8-methylquinoline is not available, the 8-methylquinoline scaffold is a key determinant for high-affinity MCHR1 antagonism. An 8-methylquinoline derivative (compound 5v) demonstrated an IC50 of 0.54 nM for MCHR1 binding and 2.8 nM in a functional antagonism assay [1]. In contrast, a dihydronaphthalene scaffold (compound 1) showed an IC50 of 1.9 nM for MCHR1 but high affinity for the 5-HT2c receptor (IC50 = 0.53 nM), an undesirable off-target effect [1]. The 8-methylquinoline scaffold significantly reduced 5-HT2c affinity (IC50 > 1000 nM), highlighting its superior selectivity [1].

MCHR1 Antagonism Selectivity
Class-level inference
8-Methylquinoline scaffold: MCHR1 IC50 = 0.54 nM, 5-HT2c IC50 > 1000 nM
Dihydronaphthalene scaffold: MCHR1 IC50 = 1.9 nM, 5-HT2c IC50 = 0.53 nM
Supports scaffold-driven selectivity review for MCHR1 target engagement studies.
Data from 8-methylquinoline derivative; not directly measured on this compound.
GPCR MCHR1 Antagonist Obesity Binding Affinity

Antibacterial Activity of 2-Chloro-8-methylquinoline-3-carbaldehyde Derivatives

Derivatives of 2-chloro-8-methylquinoline-3-carbaldehyde exhibit antibacterial activity. For example, compounds 6 and 15 showed mean inhibition zones of 9.67 ± 1.11 mm and 10.00 ± 0.44 mm against Pseudomonas aeruginosa, exceeding the activity of the reference antibiotic ciprofloxacin (8.33 ± 0.44 mm) at a similar concentration [1]. This indicates that functionalization at the 3-position of the 8-methylquinoline core can yield potent antibacterial agents.

Antibacterial Activity
Class-level inference
2-Chloro-8-methylquinoline derivatives: inhibition zone up to 10.00 mm
Ciprofloxacin: 8.33 mm
P. aeruginosa agar diffusion assay
Reported antimicrobial screening context for 3-functionalized core.
Derivative data; assay condition and strain context apply.
Antibacterial Quinoline Drug Discovery Structure-Activity Relationship

Antidepressant Activity in 2-Chloro-8-methylquinoline Amine Derivatives

In a study of 2-chloro-8-methylquinoline amine derivatives, several compounds significantly reduced immobility time in the forced swim test, a measure of antidepressant activity. For example, compounds 4b, 4c, 4d, 4e, 4i, and 4o showed a significant reduction (P<0.01) in immobility time at a dose of 100 mg/kg (i.p.) compared to vehicle control [1]. Clomipramine (20 mg/kg) was used as a positive control. This demonstrates the potential of the 2-chloro-8-methylquinoline scaffold for developing novel antidepressants.

CNS Activity Model
Class-level inference
2-Chloro-8-methylquinoline amine derivatives: reported reduction in immobility time (P<0.05) in forced swim test.
Supports neuropharmacology assay context for this chemotype.
Derivative study; direct data on this compound not available.
Antidepressant MAO Inhibition Forced Swim Test Neuropharmacology

2-Chloro-3-(difluoromethyl)-8-methylquinoline: Primary Research and Industrial Application Scenarios


MCHR1 Antagonist Lead Optimization for Obesity and Metabolic Disorders

The 8-methylquinoline core, present in 2-Chloro-3-(difluoromethyl)-8-methylquinoline, is a key structural determinant for high-affinity, selective MCHR1 antagonism [1]. This compound serves as an advanced intermediate for the synthesis and optimization of novel MCHR1 antagonists, which are being investigated as potential anti-obesity agents [1].

Antibacterial Drug Discovery Against Gram-Negative Pathogens

Given the potent activity of 2-chloro-8-methylquinoline-3-carbaldehyde derivatives against Pseudomonas aeruginosa [2], 2-Chloro-3-(difluoromethyl)-8-methylquinoline can be utilized as a key building block in the development of novel antibacterial agents targeting drug-resistant Gram-negative bacteria [3].

Central Nervous System (CNS) Drug Discovery: Antidepressant and MAO Inhibitor Scaffold

The 2-chloro-8-methylquinoline scaffold has demonstrated significant antidepressant activity in vivo and MAO inhibitory effects in vitro [4]. 2-Chloro-3-(difluoromethyl)-8-methylquinoline provides a functionalized starting point for generating novel CNS-active compounds with improved metabolic stability due to the difluoromethyl group [5].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The well-defined substitution pattern of 2-Chloro-3-(difluoromethyl)-8-methylquinoline makes it a valuable tool for systematic SAR studies [6]. Researchers can use this compound to probe the effects of halogen and fluorinated alkyl substitutions at specific positions on the quinoline ring on target binding, physicochemical properties (e.g., LogP) , and overall pharmacological profile.

Application
Selection Property
Validation Focus
GPCR pathway studies (MCHR1)
8-Methylquinoline scaffold identity
MCHR1 binding and selectivity assay context
Antimicrobial screening studies
3-Functionalized quinoline core
Gram-negative panel and MIC endpoint review
CNS drug discovery research
2-Chloro-8-methylquinoline pharmacophore
MAO inhibition and behavioral model endpoints
Medicinal chemistry SAR
Defined halogenation and fluorination pattern
Physicochemical profiling and target engagement review

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